Lit-001

Description

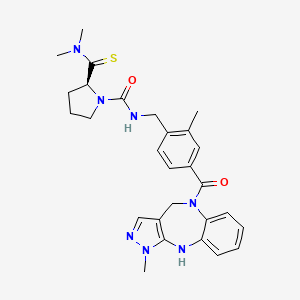

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O2S/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPORIRPXVMWSL-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lit-001: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lit-001 is a novel, non-peptide small molecule that acts as a potent and selective agonist for the oxytocin receptor (OT-R).[1][2] First described in 2018, this compound has garnered significant interest for its potential therapeutic applications in social disorders, such as autism spectrum disorder (ASD), due to its ability to cross the blood-brain barrier and its favorable pharmacokinetic profile compared to native oxytocin.[3] This document provides an in-depth technical overview of the mechanism of action of this compound, including its receptor binding and functional activity, the signaling pathways it modulates, and the detailed experimental protocols used for its characterization.

Introduction

Oxytocin, a neuropeptide hormone, plays a crucial role in regulating social behaviors, including bonding, trust, and empathy. The oxytocin receptor, a G-protein coupled receptor (GPCR), is the primary target for mediating these effects. However, the therapeutic potential of oxytocin itself is limited by its poor pharmacokinetic properties, including a short half-life and inability to effectively cross the blood-brain barrier.[3] this compound was developed as a small molecule OT-R agonist to overcome these limitations.[3] In preclinical studies, this compound has demonstrated efficacy in improving social interaction in a mouse model of autism and has also shown potential in reducing inflammatory pain. This guide serves as a comprehensive resource for researchers and drug developers interested in the pharmacology of this compound.

Receptor Binding and Functional Activity

This compound is a potent agonist of the human oxytocin receptor with high selectivity over the related vasopressin V1a and V2 receptors. Its binding affinity (Ki) and functional potency (EC50) have been characterized through in vitro pharmacological assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's interaction with the human oxytocin and vasopressin receptors.

| Receptor | Assay Type | This compound Value (nM) | Reference |

| Human Oxytocin Receptor (OT-R) | Binding Affinity (Ki) | 226 | |

| Human Oxytocin Receptor (OT-R) | Functional Agonist Potency (EC50) | 55 | |

| Human Vasopressin V1a Receptor | Antagonist Effect | Minor, at high concentrations only | |

| Human Vasopressin V1b Receptor | Agonist Effect | Minor, at high concentrations only |

Signaling Pathways

Upon binding to the oxytocin receptor, this compound activates downstream intracellular signaling cascades. The OT-R primarily couples to Gq/11 proteins, leading to the activation of two main signaling pathways: the Phospholipase C (PLC) pathway and the RhoA pathway.

Gq/PLC/IP3/DAG Signaling Pathway

Activation of the Gq protein by the this compound-bound OT-R stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated Ca2+ levels, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets to elicit cellular responses.

Caption: Gq/PLC/IP3/DAG Signaling Pathway Activated by this compound.

RhoA/Rho-kinase (ROCK) Signaling Pathway

The oxytocin receptor can also couple to G proteins that activate the RhoA signaling pathway. Activated RhoA, a small GTPase, in turn activates Rho-kinase (ROCK). ROCK then phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and subsequent smooth muscle contraction and other cellular events.

Caption: RhoA/ROCK Signaling Pathway Activated by this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the pharmacological profile of this compound.

In Vitro Receptor Binding Assay (Ki Determination)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human oxytocin receptor.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human oxytocin receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

-

Cells are grown to confluence, harvested, and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and intact cells.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

-

The membrane pellet is resuspended in assay buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains cell membranes (typically 10-20 µg of protein), a fixed concentration of a radiolabeled oxytocin receptor antagonist (e.g., [3H]-Vasopressin), and varying concentrations of the unlabeled competitor ligand (this compound).

-

Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin (e.g., 1 µM).

-

The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

The binding reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism).

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay (EC50 Determination)

This protocol describes a cell-based functional assay to determine the agonist potency (EC50) of this compound at the human oxytocin receptor, typically by measuring intracellular calcium mobilization.

-

Cell Culture:

-

CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator are used.

-

Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

-

-

Calcium Mobilization Assay:

-

The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

-

After loading, the cells are washed to remove excess dye.

-

A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Varying concentrations of this compound are added to the wells, and the fluorescence intensity is measured over time to monitor changes in intracellular calcium concentration.

-

-

Data Analysis:

-

The increase in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

The data are normalized to the maximum response produced by a saturating concentration of a reference agonist (e.g., oxytocin).

-

A dose-response curve is generated by plotting the normalized response against the logarithm of the this compound concentration.

-

The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined by non-linear regression analysis.

-

In Vivo Mouse Model of Autism (Three-Chamber Social Interaction Test)

This protocol describes the three-chambered social approach task used to assess the in vivo efficacy of this compound in a mouse model of autism.

-

Animals:

-

A validated mouse model of autism (e.g., BTBR T+ Itpr3tf/J mice or other genetic models) and wild-type control mice are used.

-

Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

All experiments are conducted in accordance with approved animal care and use guidelines.

-

-

Apparatus:

-

A three-chambered apparatus made of clear polycarbonate is used. The apparatus is divided into a center chamber and two side chambers.

-

Small, wire-mesh cages are placed in each of the side chambers to contain stimulus mice.

-

-

Experimental Workflow:

Caption: Workflow for the Three-Chamber Social Interaction Test.

-

Procedure:

-

Habituation: The test mouse is placed in the center chamber and allowed to freely explore all three empty chambers for 10 minutes.

-

Sociability Test: An unfamiliar "stranger" mouse (Stranger 1) is placed in one of the wire cages in a side chamber. An empty wire cage is placed in the other side chamber. The test mouse is returned to the center chamber, and the doors to the side chambers are opened. The time the test mouse spends in each chamber and the time spent sniffing each cage are recorded for 10 minutes.

-

Social Novelty Test: The empty cage is replaced with a new, unfamiliar "stranger" mouse (Stranger 2). The test mouse is again placed in the center chamber, and the doors are opened. The time spent in each chamber and sniffing each cage (the now-familiar Stranger 1 vs. the novel Stranger 2) are recorded for another 10 minutes.

-

-

Drug Administration:

-

This compound or vehicle is administered to the test mice at a specified time before the behavioral testing (e.g., 30 minutes prior) via a specific route (e.g., intraperitoneal injection).

-

-

Data Analysis:

-

The primary outcome measures are the time spent in each chamber and the time spent actively sniffing the wire cages.

-

A sociability index can be calculated as (time with Stranger 1 - time with empty cage) / (total time).

-

A social novelty preference can be calculated as (time with Stranger 2 - time with Stranger 1) / (total time).

-

Statistical analysis (e.g., t-test or ANOVA) is used to compare the performance of this compound-treated mice with vehicle-treated mice.

-

Conclusion

This compound is a promising small molecule oxytocin receptor agonist with a well-defined mechanism of action. Its ability to potently and selectively activate the OT-R, leading to the modulation of key signaling pathways, underscores its therapeutic potential. The in vitro and in vivo data generated to date provide a strong rationale for its continued development for the treatment of social deficits and other oxytocin-related disorders. This technical guide provides a comprehensive foundation for researchers to further explore the pharmacology and therapeutic applications of this compound.

References

- 1. This compound | Oxytocin Receptor | TargetMol [targetmol.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound, the First Nonpeptide Oxytocin Receptor Agonist that Improves Social Interaction in a Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]

Lit-001: A Technical Whitepaper on Oxytocin Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the pharmacological characteristics of Lit-001, a non-peptide agonist of the oxytocin receptor. It includes a comprehensive summary of its binding affinity, details of relevant experimental protocols, and a visualization of the associated signaling pathways.

Quantitative Binding Affinity and Functional Activity of this compound

This compound is a small molecule agonist of the oxytocin receptor (OTR) with high affinity and selectivity.[1] It also exhibits activity at vasopressin receptors. The binding affinities (Ki) and functional activities (EC50/IC50) of this compound at human and mouse oxytocin and vasopressin receptors are summarized in the table below.

| Receptor | Species | Assay Type | Value (nM) |

| Oxytocin Receptor (OTR) | Human | Ki | 226[2] |

| Oxytocin Receptor (OTR) | Human | EC50 | 25[3][4] |

| Oxytocin Receptor (OTR) | Mouse | EC50 | 18[4] |

| Vasopressin V1A Receptor | Human | Ki | 1253 |

| Vasopressin V1A Receptor | Human | IC50 | 5900 |

| Vasopressin V2 Receptor | Human | Ki | 1666 |

| Vasopressin V2 Receptor | Human | EC50 | 41 |

Experimental Protocols

The following are representative protocols for the types of assays used to determine the binding affinity and functional activity of compounds like this compound. Please note that the specific protocols for this compound as detailed in the primary literature (Frantz et al., 2018) were not accessible for this review.

Radioligand Binding Assay (for Ki determination)

This protocol describes a competitive binding assay to determine the affinity of a test compound (like this compound) for the oxytocin receptor.

Materials:

-

Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A radiolabeled form of a known oxytocin receptor ligand (e.g., [3H]-Oxytocin).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

Procedure:

-

Reaction Setup: In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound (this compound).

-

Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay (for EC50 determination)

This protocol describes a functional assay to measure the ability of an agonist (like this compound) to activate the oxytocin receptor and trigger a downstream signaling event, the release of intracellular calcium.

Materials:

-

Cell Line: A cell line stably expressing the human oxytocin receptor and engineered to respond to calcium mobilization (e.g., CHO-K1 or HEK293 cells).

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Test Compound: this compound.

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere and grow overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject varying concentrations of the test compound (this compound) into the wells.

-

Signal Detection: Measure the fluorescence intensity over time. Agonist binding to the oxytocin receptor will trigger a Gq-mediated signaling cascade, leading to an increase in intracellular calcium and a corresponding increase in fluorescence.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the change in fluorescence against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Visualizations

Activation of the oxytocin receptor by an agonist such as this compound primarily initiates a G-protein-coupled signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses.

Below are diagrams illustrating the experimental workflow for a binding affinity assay and the signaling pathway of the oxytocin receptor.

References

Unveiling the Selectivity Profile of Lit-001 Against Vasopressin Receptors: A Technical Overview

Lit-001 is a pioneering non-peptide agonist of the oxytocin receptor (OT-R), demonstrating significant potential for therapeutic applications, particularly in social disorders like autism.[1][2][3] Its efficacy and safety are intrinsically linked to its selectivity profile, especially concerning the closely related vasopressin receptors (V1a, V1b, and V2), which share structural homology with the oxytocin receptor. This technical guide provides an in-depth analysis of this compound's interaction with these vasopressin receptor subtypes, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

This compound exhibits a mixed agonist-antagonist profile across the vasopressin receptor family, with a notable preference for the oxytocin receptor over the V1a receptor.[1] The compound functions as an agonist at the V2 receptor, with a potency comparable to its activity at the oxytocin receptor.[1] In contrast, it acts as a low-affinity antagonist at the V1a receptor. The binding affinities (Ki), half-maximal effective concentrations (EC50), and half-maximal inhibitory concentrations (IC50) for human receptors are summarized below.

| Receptor | Action | Ki (nM) | EC50 (nM) | IC50 (nM) | Selectivity vs. OT-R (Activation) |

| Oxytocin (OT-R) | Agonist | 226 | 25 | - | - |

| Vasopressin V1a | Antagonist | 1253 | - | 5900 | 236-fold (OT-R activation vs. V1a-R antagonism) |

| Vasopressin V1b | Minor Agonist Effect | Not Reported | High Concentrations Only | Not Reported | Not Reported |

| Vasopressin V2 | Agonist | 1666 | 41 | - | 1.64-fold (No appreciable selectivity) |

Experimental Protocols

The characterization of this compound's selectivity profile involves a combination of radioligand binding assays and functional cell-based assays to determine its affinity and efficacy at each receptor subtype.

Radioligand Binding Assays (Affinity Determination - Ki)

These assays are designed to measure the affinity of a test compound (this compound) for a specific receptor by assessing its ability to displace a known radioactively labeled ligand.

-

Principle: A competitive binding experiment is performed where a constant concentration of a radioligand with high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes from a cell line expressing the receptor). Increasing concentrations of the unlabeled test compound (this compound) are added, and the displacement of the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.

-

Methodology:

-

Membrane Preparation: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are transiently or stably transfected to express the human vasopressin receptor subtype of interest (V1a, V1b, or V2). The cells are harvested, homogenized, and centrifuged to isolate the cell membranes, which are then stored at -80°C.

-

Assay Conditions: The assay is typically conducted in 96-well plates. For each vasopressin receptor subtype, the following components are added to the wells:

-

Cell membranes expressing the target receptor.

-

A specific radioligand (e.g., [3H]AVP for V2 and V3/V1b receptors, or a more specific radiolabeled antagonist for V1a receptors).

-

Increasing concentrations of unlabeled this compound.

-

-

Incubation: The plates are incubated, typically at a controlled temperature (e.g., 4°C or 25°C), for a specific duration to allow the binding to reach equilibrium.

-

Separation and Detection: The bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is then quantified using a scintillation counter or a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated.

-

Functional Assays (Efficacy Determination - EC50/IC50)

Functional assays measure the biological response initiated by the binding of a ligand to its receptor, thereby determining whether the compound acts as an agonist or an antagonist and its potency.

-

V1a Receptor (Antagonist Activity): Calcium Flux Assay

-

Principle: The V1a receptor is a Gq-protein coupled receptor (GPCR), and its activation leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. An antagonist will block this response when challenged with a known agonist.

-

Methodology:

-

Cells expressing the V1a receptor are loaded with a calcium-sensitive fluorescent dye.

-

The cells are pre-incubated with varying concentrations of this compound.

-

A fixed concentration of a known V1a agonist (e.g., arginine vasopressin - AVP) is added to stimulate the receptor.

-

The change in intracellular calcium concentration is measured by detecting the fluorescence signal.

-

The IC50 value is determined as the concentration of this compound that inhibits 50% of the maximum response induced by the agonist.

-

-

-

V2 Receptor (Agonist Activity): cAMP Accumulation Assay

-

Principle: The V2 receptor is a Gs-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). An agonist will induce an increase in intracellular cAMP levels.

-

Methodology:

-

Cells expressing the V2 receptor are incubated with varying concentrations of this compound.

-

After a defined incubation period, the cells are lysed.

-

The intracellular cAMP concentration is quantified using methods such as competitive enzyme immunoassays or fluorescence-based biosensors.

-

The EC50 value is determined as the concentration of this compound that produces 50% of the maximal cAMP response.

-

-

Visualizations: Signaling Pathways and Experimental Workflow

Vasopressin Receptor Signaling Pathways

The differential coupling of V1a and V2 receptors to distinct G-proteins is the basis for their different physiological effects and the functional assays used to characterize them.

Signaling cascades for V1a (Gq-coupled) and V2 (Gs-coupled) vasopressin receptors.

Experimental Workflow for Receptor Selectivity Profiling

The process of determining the selectivity of a compound like this compound involves a structured series of experiments.

Workflow for determining the receptor selectivity profile of a test compound.

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Lit-001

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Lit-001 is a hypothetical compound used for illustrative purposes. The data and experimental protocols presented herein are representative examples and not from actual studies.

Introduction

This document provides a comprehensive overview of the pharmacokinetic (PK) and bioavailability profile of this compound, a novel small molecule inhibitor of the XYZ pathway. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a potential therapeutic agent. The following sections detail the preclinical and clinical studies conducted to characterize the PK properties of this compound, including its bioavailability, clearance, and metabolic fate.

Preclinical Pharmacokinetics

The preclinical pharmacokinetic properties of this compound were evaluated in multiple species to understand its disposition and to enable the design of first-in-human studies.

Experimental Protocols

2.1.1. Animal Studies Studies were conducted in male Sprague-Dawley rats (n=6 per group) and Beagle dogs (n=4 per group). All animal procedures were performed in accordance with the Guide for the Care and Use of Laboratory Animals.

-

Intravenous (IV) Administration: this compound was administered as a single bolus injection at a dose of 2 mg/kg in a solution of 10% DMSO, 40% PEG300, and 50% saline.

-

Oral (PO) Administration: this compound was administered by oral gavage at a dose of 10 mg/kg in the same vehicle as the IV formulation.

-

Sample Collection: Blood samples were collected from the jugular vein at predose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.

2.1.2. Data Analysis Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Preclinical Pharmacokinetic Workflow

Caption: Workflow for preclinical pharmacokinetic studies of this compound.

Summary of Preclinical Pharmacokinetic Parameters

| Parameter | Rat (n=6) IV (2 mg/kg) | Rat (n=6) PO (10 mg/kg) | Dog (n=4) IV (2 mg/kg) | Dog (n=4) PO (10 mg/kg) |

| AUC0-inf (ng·h/mL) | 1250 ± 150 | 3125 ± 400 | 1800 ± 200 | 7200 ± 800 |

| Cmax (ng/mL) | 2500 ± 300 | 625 ± 75 | 3000 ± 350 | 1500 ± 180 |

| Tmax (h) | 0.083 | 1.0 | 0.083 | 1.5 |

| t1/2 (h) | 2.5 ± 0.3 | 2.8 ± 0.4 | 3.5 ± 0.5 | 3.8 ± 0.6 |

| CL (L/h/kg) | 1.6 ± 0.2 | - | 1.1 ± 0.1 | - |

| Vdss (L/kg) | 4.0 ± 0.5 | - | 3.9 ± 0.4 | - |

| F (%) | - | 50 ± 6 | - | 80 ± 9 |

Human Pharmacokinetics (Phase 1)

First-in-human studies were conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

Experimental Protocols

3.1.1. Study Design A single-center, randomized, double-blind, placebo-controlled, single ascending dose study was conducted in healthy adult subjects (n=8 per cohort).

-

Dosing: Subjects received a single oral dose of this compound (10 mg, 50 mg, or 200 mg) or placebo as a capsule.

-

Sample Collection: Blood samples were collected at predose and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

-

Bioanalytical Method: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

Human Pharmacokinetic Workflow

Caption: Workflow for human Phase 1 pharmacokinetic studies of this compound.

Summary of Human Pharmacokinetic Parameters

| Parameter | 10 mg (n=8) | 50 mg (n=8) | 200 mg (n=8) |

| AUC0-inf (ng·h/mL) | 800 ± 100 | 4200 ± 500 | 17500 ± 2000 |

| Cmax (ng/mL) | 100 ± 20 | 550 ± 70 | 2300 ± 300 |

| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.5 | 2.0 ± 0.6 |

| t1/2 (h) | 8.0 ± 1.0 | 8.5 ± 1.2 | 9.0 ± 1.5 |

Metabolism and Excretion

In vitro and in vivo studies were conducted to identify the major metabolic pathways and routes of excretion for this compound.

Experimental Protocols

4.1.1. In Vitro Metabolism

-

Hepatocyte Incubations: this compound was incubated with human, rat, and dog cryopreserved hepatocytes to identify major metabolites.

-

CYP Reaction Phenotyping: Recombinant human cytochrome P450 (CYP) enzymes were used to identify the specific CYP isozymes responsible for this compound metabolism.

4.1.2. In Vivo Metabolism and Excretion

-

Radiolabeled Study: A single oral dose of [14C]this compound was administered to rats to determine the mass balance and routes of excretion. Urine, feces, and bile were collected for 7 days.

Proposed Metabolic Pathway of this compound

Caption: Proposed primary metabolic pathway for this compound.

Conclusion

This compound exhibits favorable pharmacokinetic properties in both preclinical species and humans, with good oral bioavailability and a half-life supportive of once-daily dosing. The metabolism is primarily mediated by CYP3A4, and the metabolites are cleared through both renal and fecal routes. These findings support the continued clinical development of this compound.

Lit-001: A Technical Guide to Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lit-001 is a novel, non-peptide agonist of the oxytocin receptor (OTR) that has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders. Unlike the endogenous ligand oxytocin, a peptide with limited ability to cross the blood-brain barrier (BBB), this compound is a small molecule designed for enhanced central nervous system (CNS) penetration. This technical guide provides an in-depth overview of the BBB permeability of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing its proposed mechanism of action.

Physicochemical and Pharmacokinetic Properties of this compound

The capacity of a molecule to cross the blood-brain barrier is intrinsically linked to its physicochemical properties. This compound, a small molecule, possesses characteristics that are favorable for CNS penetration.[1] A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₃N₇O₂S | [1] |

| Molecular Weight | 531.68 g/mol | [1] |

| Predicted logP | 1.95 - 2.8 | [1] |

In Vivo Blood-Brain Barrier Permeability Data

Studies in rodent models have demonstrated that this compound effectively crosses the blood-brain barrier following peripheral administration. The tables below summarize the quantitative data from in vivo distribution studies in rats after a single intraperitoneal (i.p.) injection of 10 mg/kg this compound.

Table 1: this compound Concentration in Rat Plasma, CSF, and Brain at 60 Minutes Post-Injection

| Tissue | Concentration (pmol/mL) |

| Plasma | 95.2 ± 36.5 |

| Cerebrospinal Fluid (CSF) | 7.4 ± 4.4 |

| Brain | 1.6 ± 0.8 |

Table 2: this compound Concentration in Rat Plasma, CSF, and Brain at 300 Minutes Post-Injection

| Tissue | Concentration (pmol/mL) |

| Plasma | Significantly present |

| Cerebrospinal Fluid (CSF) | 1.5 ± 1.1 |

| Brain | 0.6 ± 0.4 |

Experimental Protocols

In Vivo Blood-Brain Barrier Permeability Assessment in Rats

This protocol outlines the methodology for determining the concentration of this compound in the plasma, cerebrospinal fluid (CSF), and brain of rats following intraperitoneal administration.

1. Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Male

-

Weight: 250-300 g

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

2. This compound Formulation and Administration:

-

Formulation: this compound is dissolved in a vehicle of 1% carboxymethyl cellulose (CMC) in 0.9% NaCl (saline) solution.

-

Dose: 10 mg/kg body weight.

-

Administration: A single intraperitoneal (i.p.) injection is administered.

3. Sample Collection:

-

Time Points: Samples are collected at 60 minutes and 300 minutes post-injection.

-

Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

CSF Collection: Cerebrospinal fluid is collected from the cisterna magna.

-

Brain Tissue Collection: Following euthanasia, the brain is rapidly excised and dissected.

4. Sample Processing and Analysis (UPLC-MS/MS):

-

Brain Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.

-

Sample Extraction: this compound is extracted from plasma and brain homogenate using a liquid-liquid or solid-phase extraction method.

-

Quantification: The concentration of this compound in the extracts is determined using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.

Signaling Pathways and Visualizations

This compound exerts its effects by acting as an agonist at oxytocin receptors. Research has shown that oxytocin receptors are present on human brain microvascular endothelial cells, the primary constituents of the blood-brain barrier. Activation of these receptors can trigger intracellular signaling cascades. While the direct signaling pathway of this compound in these specific cells is yet to be fully elucidated, the known signaling of the endogenous ligand, oxytocin, in neuronal cells involves the MEK/ERK pathway, which is crucial for cellular processes like proliferation and differentiation.[2]

Proposed Signaling Pathway of this compound at the Blood-Brain Barrier

The following diagram illustrates the proposed signaling cascade initiated by this compound binding to the oxytocin receptor on a brain endothelial cell.

References

Lit-001: A Technical Whitepaper on the Discovery and Development of a Novel Oxytocin Receptor Agagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lit-001 is a pioneering, non-peptidic small molecule agonist of the oxytocin receptor (OTR), heralding a new potential therapeutic avenue for social disorders such as autism spectrum disorder (ASD). Developed by a team led by Marcel Hibert at the University of Strasbourg, this compound demonstrates favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, a significant advantage over the endogenous neuropeptide oxytocin.[1][2] This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key pharmacological data.

Introduction

The neuropeptide oxytocin plays a crucial role in regulating social behaviors.[3][4] However, its therapeutic potential has been hampered by poor pharmacokinetic properties, such as a short half-life and limited brain penetration.[1] this compound was developed to overcome these limitations. First described in 2018, this small molecule is a potent and selective agonist for the oxytocin receptor and has shown promise in preclinical models of social deficits.

Discovery and Development

The development of this compound was the culmination of two decades of research into the oxytocin system by Marcel Hibert and his colleagues at the Laboratory for Therapeutic Innovation (LIT) at the University of Strasbourg in France, in collaboration with the Centre National de la Recherche Scientifique (CNRS). The research focused on designing a non-peptidic molecule that could mimic the action of oxytocin while possessing drug-like properties suitable for clinical development. Currently, this compound is in the preclinical stage of development for the potential treatment of autistic spectrum disorders.

Mechanism of Action

This compound is a potent agonist of the human oxytocin receptor. In vitro studies have shown that it is a non-biased agonist, activating the two main signaling pathways of the OTR. This compound also interacts with vasopressin receptors, exhibiting antagonist activity at the V1a receptor at high concentrations and agonist activity at the V2 receptor. However, its selectivity for the oxytocin receptor is significantly greater than for the V1a receptor.

Signaling Pathway

Caption: Signaling pathway of this compound.

Pharmacological Data

The following tables summarize the in vitro binding affinities and functional activities of this compound for the human oxytocin and vasopressin receptors.

Table 1: In Vitro Binding Affinity (Ki) of this compound

| Receptor | Ki (nM) |

| Oxytocin Receptor | 226 |

| Vasopressin V1a Receptor | 1253 |

| Vasopressin V2 Receptor | 1666 |

Table 2: In Vitro Functional Activity (EC50/IC50) of this compound

| Receptor | Functional Assay | Value (nM) |

| Oxytocin Receptor | Agonist (EC50) | 25 |

| Vasopressin V1a Receptor | Antagonist (IC50) | 5900 |

| Vasopressin V2 Receptor | Agonist (EC50) | 41 |

Table 3: Pharmacokinetic Properties of this compound

| Property | Value/Observation |

| Blood-Brain Barrier Permeability | Permeable |

| Half-life (rodents) | Relatively long |

Preclinical Efficacy

This compound has demonstrated efficacy in a mouse model of autism. Specifically, in the μ-opioid receptor knockout mouse model, peripheral administration of this compound was shown to reduce social deficits. This was a significant finding, as it was the first demonstration of a small-molecule oxytocin receptor agonist improving social dysfunction in an animal model.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of this compound.

In Vitro Signaling Assays

-

Objective: To determine the functional activity (agonist or antagonist) of this compound at the human oxytocin and vasopressin receptors.

-

Cell Lines: HEK293 cells stably expressing the human oxytocin receptor, V1a vasopressin receptor, or V2 vasopressin receptor.

-

Methodology:

-

Cells are seeded in 96-well plates and grown to confluence.

-

For agonist activity assessment, cells are incubated with varying concentrations of this compound.

-

For antagonist activity assessment, cells are pre-incubated with varying concentrations of this compound before the addition of a known agonist (e.g., oxytocin for OTR, vasopressin for V1aR and V2R).

-

Intracellular calcium mobilization, a downstream effect of receptor activation, is measured using a fluorescent calcium indicator (e.g., Fluo-4).

-

Fluorescence is quantified using a plate reader.

-

EC50 (for agonists) and IC50 (for antagonists) values are calculated from the dose-response curves.

-

In Vivo Social Interaction Assay in a Mouse Model of Autism

-

Objective: To evaluate the effect of this compound on social deficits in a relevant animal model.

-

Animal Model: μ-opioid receptor knockout (Oprm1-/-) mice, which exhibit social deficits.

-

Methodology:

-

Adult male Oprm1-/- mice are used in the study.

-

This compound is dissolved in a suitable vehicle (e.g., 1% carboxymethyl cellulose in 0.9% NaCl) and administered via intraperitoneal (i.p.) injection at doses of 10 and 20 mg/kg.

-

Control animals receive a vehicle injection.

-

Following a specified pre-treatment time, the test mouse is placed in a novel arena with a stimulus mouse.

-

Social interaction behaviors, such as the number and duration of nose-to-nose sniffs and following behavior, are video-recorded and scored by a trained observer blinded to the treatment conditions.

-

Data are analyzed to compare the social interaction levels between this compound-treated and vehicle-treated mice.

-

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and preclinical evaluation of this compound.

Caption: Experimental workflow for this compound.

Conclusion

This compound represents a significant advancement in the field of oxytocin receptor pharmacology. Its non-peptidic nature and favorable pharmacokinetic profile make it a promising candidate for the treatment of social deficits associated with conditions like autism spectrum disorder. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, the First Nonpeptide Oxytocin Receptor Agonist that Improves Social Interaction in a Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxytocin, from love potion to medicine | CNRS News [news.cnrs.fr]

Lit-001: A Technical Guide to a Novel Oxytocin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lit-001 is a pioneering non-peptide, small-molecule agonist of the oxytocin receptor (OTR) with significant potential for therapeutic applications, particularly in the realm of social and behavioral disorders.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed summaries of its binding affinity and functional activity at the oxytocin and vasopressin receptors are presented, alongside information on its pharmacokinetic profile. Furthermore, this document elucidates the key signaling pathways activated by this compound and provides an overview of the experimental methodologies used to characterize this compound, with a focus on the seminal study by Frantz et al. (2018).

Chemical Structure and Physicochemical Properties

This compound, systematically named (2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][3][4]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide, is a synthetic organic compound with a molecular formula of C₂₈H₃₃N₇O₂S and a molar mass of 531.68 g/mol . Its structure represents a significant advancement in the development of non-peptide OTR agonists, offering improved pharmacokinetic properties over native oxytocin.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide | |

| Molecular Formula | C₂₈H₃₃N₇O₂S | |

| Molar Mass | 531.68 g/mol | |

| CAS Number | 2245072-20-0 | |

| SMILES | CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N(C)C |

Pharmacological Properties

This compound is a potent and selective agonist for the human oxytocin receptor. It also exhibits activity at vasopressin receptors, acting as an antagonist at the V1A receptor and an agonist at the V2 receptor, albeit with lower affinity compared to the oxytocin receptor.

Receptor Binding Affinity and Functional Activity

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC₅₀/IC₅₀) of this compound at human oxytocin and vasopressin receptors.

| Receptor | Assay Type | This compound Value (nM) | Reference |

| Human Oxytocin Receptor (OTR) | Ki | 226 | |

| EC₅₀ | 25 | ||

| Human Vasopressin V1A Receptor (V1AR) | Ki | 1253 | |

| IC₅₀ | 5900 | ||

| Human Vasopressin V2 Receptor (V2R) | Ki | 1666 | |

| EC₅₀ | 41 |

Pharmacokinetic Properties

This compound demonstrates a favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier and a longer half-life in rodents compared to oxytocin.

| Parameter | Observation | Animal Model | Reference |

| Blood-Brain Barrier Permeability | Permeable | Rodents | |

| Elimination Half-Life | Relatively long | Rodents | |

| In Vivo Efficacy | Reverses social deficits | Mouse model of autism (Oprm1-/-) |

Signaling Pathways

As an agonist of the oxytocin receptor, a G-protein coupled receptor (GPCR), this compound activates key intracellular signaling cascades. The primary pathways include the Gq/phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway.

Gq/PLC Signaling Pathway

Activation of the oxytocin receptor by this compound leads to the coupling of the Gαq subunit, which in turn activates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This increase in intracellular calcium can lead to various cellular responses, including smooth muscle contraction and neurotransmitter release.

MAPK/ERK Signaling Pathway

The activation of the oxytocin receptor by this compound can also initiate the MAPK/ERK signaling cascade. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The signal is transduced through a series of protein kinases, ultimately leading to the phosphorylation and activation of extracellular signal-regulated kinases (ERK), which can then translocate to the nucleus to regulate gene expression.

Experimental Protocols

The following protocols are summarized from the methodologies likely employed in the foundational research on this compound, primarily based on the work of Frantz et al. (2018). For complete and detailed procedures, direct consultation of the primary publication is recommended.

In Vitro Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity (Ki) and functional potency (EC₅₀/IC₅₀) of this compound at the human oxytocin and vasopressin receptors.

-

Cell Lines: HEK293 cells stably expressing the human oxytocin receptor, V1a vasopressin receptor, or V2 vasopressin receptor.

-

Binding Assays (Ki Determination):

-

Cell membranes are prepared from the respective stable cell lines.

-

Membranes are incubated with a radiolabeled ligand specific for each receptor (e.g., [³H]-vasopressin or a fluorescent oxytocin analog) in the presence of varying concentrations of this compound.

-

Non-specific binding is determined in the presence of an excess of a non-labeled known ligand.

-

After incubation, bound and free radioligand are separated by filtration.

-

Radioactivity of the filters is measured by liquid scintillation counting.

-

Ki values are calculated using the Cheng-Prusoff equation.

-

-

Functional Assays (EC₅₀/IC₅₀ Determination):

-

Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

For agonist activity (EC₅₀), cells are stimulated with increasing concentrations of this compound, and the change in intracellular calcium is measured using a fluorescence plate reader.

-

For antagonist activity (IC₅₀ at V1aR), cells are pre-incubated with increasing concentrations of this compound before stimulation with a known agonist (e.g., arginine vasopressin), and the inhibition of the calcium response is measured.

-

EC₅₀ and IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

-

In Vivo Behavioral Studies

-

Objective: To assess the in vivo efficacy of this compound in a mouse model of autism spectrum disorder.

-

Animal Model: µ-opioid receptor knockout (Oprm1-/-) mice, which exhibit social deficits.

-

Drug Preparation and Administration:

-

This compound is dissolved in a vehicle solution, such as 1% carboxymethyl cellulose (CMC) in 0.9% NaCl.

-

The compound is administered via intraperitoneal (i.p.) injection at doses of 10 and 20 mg/kg.

-

-

Social Interaction Test:

-

Thirty minutes after this compound or vehicle administration, a test mouse is placed in a novel arena with an unfamiliar mouse of the same sex.

-

The social interaction is recorded for a defined period (e.g., 10 minutes).

-

Behaviors scored by a blinded observer include the number and duration of nose-to-nose sniffs, anogenital sniffs, following, and physical contact.

-

The total time spent in social interaction is calculated and compared between treatment groups.

-

Conclusion

This compound represents a significant milestone in the development of non-peptide oxytocin receptor agonists. Its favorable pharmacological and pharmacokinetic properties, including oral bioavailability and brain penetrance, make it a valuable tool for preclinical research and a promising candidate for further clinical development. The data summarized in this guide highlight its potential to modulate social behavior through the activation of OTR-mediated signaling pathways. Further investigation into its therapeutic efficacy and safety profile is warranted to fully realize its clinical potential for treating social deficits in disorders such as autism.

References

Lit-001: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in Lit-001, a novel nonpeptide agonist of the oxytocin receptor. This document provides detailed information on its chemical properties, pharmacological profile, experimental protocols from key studies, and its mechanism of action through established signaling pathways.

Chemical and Physical Properties

This compound is a small molecule compound available as a free base and a trifluoroacetate (TFA) salt. The chemical details are crucial for experimental design, including solubility and dose calculations.

| Identifier | This compound (Free Base) | This compound (Trifluoroacetate Salt) |

| CAS Number | 2245072-20-0[1][2] | 2245072-21-1[3][4][5] |

| Molecular Formula | C₂₈H₃₃N₇O₂S | C₃₀H₃₄F₃N₇O₄S |

| Molecular Weight | 531.68 g/mol | 645.7 g/mol |

Pharmacological Profile

This compound is a potent and selective agonist for the oxytocin receptor (OT-R) with demonstrated efficacy in preclinical models. Its activity at vasopressin receptors has also been characterized, providing a complete picture of its pharmacological specificity.

| Receptor | Species | Assay Type | Value |

| Oxytocin Receptor (OT-R) | Human | Ki | 226 nM |

| Human | EC₅₀ | 25 nM | |

| Vasopressin V1a Receptor (V1a-R) | Human | Ki | 1253 nM |

| Human | IC₅₀ | 5900 nM | |

| Vasopressin V2 Receptor (V2-R) | Human | Ki | 1666 nM |

| Human | EC₅₀ | 41 nM |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the in vivo effects of this compound.

Social Interaction in a Mouse Model of Autism

This protocol outlines the methodology used to assess the efficacy of this compound in a preclinical model of autism spectrum disorder (ASD).

-

Animal Model: µ-opioid receptor knockout mice are used as a model for autism-related social deficits.

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at doses ranging from 10-20 mg/kg. The compound is typically dissolved in a vehicle such as 1% carboxymethyl cellulose (CMC) in 0.9% NaCl.

-

Behavioral Assay: The social interaction test is performed to measure the time spent in social activities. This includes behaviors such as sniffing, grooming, climbing, and following.

-

Procedure: Following a 30-minute pre-treatment period with this compound or vehicle, mice are placed in an arena with an unfamiliar mouse, and their social interactions are recorded and quantified for a defined period, typically 10 minutes.

Analgesic Effects in a Rat Model of Inflammatory Pain

This protocol details the experimental procedure to evaluate the anti-hyperalgesic properties of this compound in a model of persistent inflammatory pain.

-

Animal Model: A model of inflammatory pain is induced by a subcutaneous injection of Complete Freund's Adjuvant (CFA) into the paw of rats.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at a dose of 10 mg/kg in a vehicle of 1% CMC in 0.9% NaCl, 24 hours after the CFA injection.

-

Nociceptive Testing: Mechanical and thermal hyperalgesia are assessed at multiple time points following this compound administration.

-

Procedure: To confirm the involvement of the oxytocin receptor, a separate group of animals can be co-administered the OT-R antagonist L-368,899 (1 mg/kg, i.p.) along with this compound.

Signaling Pathways and Mechanism of Action

This compound functions as a non-biased agonist of the oxytocin receptor, activating its primary signaling cascades. The oxytocin receptor is a G-protein coupled receptor (GPCR) that predominantly couples to Gαq and Gαi proteins.

Activation of the OT-R by this compound is expected to initiate the following signaling pathway:

This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to various cellular responses.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Scientific Review of Lit-001: A Novel Non-Peptide Oxytocin Receptor Agonist

Lit-001 is a pioneering, non-peptide agonist of the oxytocin receptor (OT-R) that has demonstrated significant potential in preclinical research for addressing social and cognitive deficits associated with neurological conditions. First described in the scientific literature in 2018, this small molecule offers improved pharmacokinetic properties over native oxytocin, including the ability to cross the blood-brain barrier, making it a promising candidate for therapeutic development. This technical guide provides a detailed overview of the scientific literature on this compound, including its pharmacological profile, experimental data, and underlying signaling mechanisms.

Pharmacological Profile and Quantitative Data

This compound is a selective agonist for the oxytocin receptor, though it also interacts with vasopressin receptors at higher concentrations. Its primary activity is as an agonist at the OT-R. It also functions as an antagonist at the vasopressin V1A receptor and an agonist at the vasopressin V2 receptor.[1] A summary of its binding affinities (Ki), and functional potencies (EC50/IC50) at these receptors is presented below.

| Receptor | Species | Parameter | Value (nM) | Reference |

| Oxytocin Receptor (OT-R) | Human | Ki | 226 | [1][2][3] |

| Human | EC50 | 25 | [1] | |

| Human | EC50 | 55 | ||

| Mouse | EC50 | 18 | ||

| Vasopressin V1A Receptor | Human | Ki | 1253 | |

| Human | IC50 | 5900 | ||

| Vasopressin V2 Receptor | Human | Ki | 1666 | |

| Human | EC50 | 41 |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 531.68 g/mol | |

| Molecular Formula | C28H33N7O2S | |

| LogD7.4 | 2.0 ± 0.3 | |

| Thermodynamic Water Solubility (PBS, pH 7.4) | 0.53 ± 0.03 mM | |

| Solubility in DMSO | 100 - 250 mg/mL |

Signaling Pathways of this compound

This compound is characterized as an unbiased agonist of the oxytocin receptor, meaning it activates the two primary signaling pathways associated with this G-protein coupled receptor (GPCR). These pathways are the Gq/11 pathway leading to an increase in intracellular calcium, and the Gi pathway which inhibits adenylyl cyclase.

References

Methodological & Application

Application Notes and Protocols for Lit-001 in Murine Models

Compound: Lit-001 Molecular Formula: C28H33N7O2S[1] Molecular Weight: 531.68 g/mol [1] Mechanism of Action: this compound is a selective, nonpeptide agonist of the oxytocin receptor (OT-R)[2][3][4]. It has been demonstrated to readily cross the blood-brain barrier, making it suitable for investigating centrally-mediated processes following peripheral administration.

Description

This compound is a small-molecule oxytocin receptor agonist that was first described in the literature in 2018. It has shown promise in preclinical studies for its ability to reduce social deficits in animal models and may have therapeutic potential for social disorders such as autism in humans. Unlike the endogenous peptide oxytocin, this compound has improved pharmacokinetic properties, including a longer elimination half-life in rodents.

Receptor Binding Affinity and Potency

This compound demonstrates high affinity and selectivity for the oxytocin receptor. In vitro studies have established its binding affinity (Ki) and half-maximal effective concentration (EC50) for both human and mouse receptors. The compound shows significantly lower affinity for vasopressin V1a receptors, indicating its specificity.

| Receptor Profile | Species | Ki (nM) | EC50 (nM) | Emax (%) | Reference |

| Oxytocin Receptor | Human | 226 | 25 | 96 | |

| Mouse | - | 18 | 95 | ||

| Vasopressin V1a Receptor | Human | 1253 | - | - | |

| Vasopressin V2 Receptor | Human | 1666 | 41 | - |

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Carboxymethyl cellulose (CMC)

-

0.9% Sodium Chloride (NaCl) solution (sterile saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to achieve a 250 mg/mL concentration, dissolve the appropriate amount of this compound powder in DMSO. Sonication may be required to fully dissolve the compound.

-

Vehicle Preparation: Prepare a 1% carboxymethyl cellulose (CMC) solution in 0.9% NaCl.

-

Final Formulation: For administration, this compound is typically dissolved in a vehicle of 1% carboxymethyl cellulose (CMC) in 0.9% NaCl. To achieve the desired final concentration, the DMSO stock solution should be diluted with the CMC/NaCl vehicle. The final concentration of DMSO in the administered solution should be kept to a minimum (typically ≤5%) to avoid vehicle-induced effects.

-

Administration: Administer the prepared this compound solution to mice via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).

Evaluation of Social Interaction in a Mouse Model of Autism

This protocol is based on studies using the µ-opioid receptor knockout (Oprm1-/-) mouse model of autism to assess the efficacy of this compound in reversing social deficits.

Animal Model:

-

Oprm1-/- mice on a C57BL/6J background are used as the experimental model.

-

Wild-type littermates serve as controls.

Experimental Design:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (e.g., 10-20 mg/kg, i.p.) or vehicle to the mice.

-

Behavioral Testing: 30 minutes post-injection, perform the social interaction test. The test typically involves a three-chambered apparatus.

-

Habituation Phase: Place the test mouse in the central chamber and allow it to explore all three chambers for 10 minutes.

-

Sociability Phase: Place a novel mouse (Stranger 1) in one of the side chambers, enclosed in a wire cage. Place an empty wire cage in the other side chamber. Allow the test mouse to explore all three chambers for 10 minutes. Record the time spent in each chamber and the time spent interacting with the caged mouse versus the empty cage.

-

Social Novelty Phase: Place a new novel mouse (Stranger 2) in the previously empty cage. Stranger 1 remains in its cage. Allow the test mouse to explore for another 10 minutes. Record the time spent interacting with the familiar mouse (Stranger 1) versus the novel mouse (Stranger 2).

-

Data Analysis:

-

Analyze the time spent in each chamber and the time spent interacting with the mice.

-

Sociability is determined by a greater amount of time spent with Stranger 1 compared to the empty cage.

-

Preference for social novelty is indicated by more time spent with Stranger 2 than with Stranger 1.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of this compound treatment with the vehicle control group.

Assessment of Pro-Cognitive Effects in a Rat Model of Schizophrenia

This protocol is adapted from studies investigating the pro-cognitive effects of this compound in a neurodevelopmental model of schizophrenia in rats.

Animal Model:

-

A neurodevelopmental model of schizophrenia is induced by administering methylazoxymethanol acetate (MAM) to pregnant rats on gestational day 17. The offspring of these rats will exhibit schizophrenia-like symptoms in adulthood.

Experimental Design:

-

Drug Administration: Acutely administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle to adult MAM-exposed and control rats.

-

Novel Object Recognition (NOR) Test:

-

Familiarization Phase: Place the rat in an open field arena containing two identical objects and allow it to explore for a set period (e.g., 5 minutes).

-

Test Phase: After a retention interval (e.g., 1 hour), return the rat to the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for a set period (e.g., 3 minutes).

-

-

Data Analysis:

-

Record the time spent exploring each object in both phases.

-

Calculate a discrimination index (e.g., [time with novel object - time with familiar object] / [total exploration time]).

-

A positive discrimination index indicates that the animal recognizes the novel object.

-

Use statistical analysis to compare the performance of this compound treated rats with vehicle-treated controls.

-

Quantitative Data Summary

| Study Type | Animal Model | Doses Administered (mg/kg, i.p.) | Key Findings | Reference |

| Social Interaction | Mouse (Oprm1-/-) | 10, 20 | This compound rescued deficits in social interaction. | |

| Pro-cognitive Effects | Rat (MAM) | 1, 3, 10 | This compound reversed deficits in social behavior, ultrasonic communication, and novel object recognition performance. | |

| Anti-inflammatory Pain | Rat | - | This compound demonstrated anti-hyperalgesic effects in a model of inflammatory pain. |

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound via the oxytocin receptor.

Experimental Workflow for Social Interaction Study

Caption: Workflow for the social interaction experiment in mice.

References

Application Notes and Protocols for Lit-001 in Social Behavior Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Lit-001, a selective, non-peptide oxytocin receptor (OTR) agonist, in preclinical social behavior research. The following sections detail the pharmacology of this compound, recommended dosages, and step-by-step protocols for conducting social behavior experiments in rodent models.

Introduction to this compound

This compound is a small molecule agonist of the oxytocin receptor with improved pharmacokinetic properties compared to native oxytocin, including blood-brain barrier permeability and a longer half-life in rodents.[1] It has demonstrated efficacy in rescuing social deficits in animal models of autism spectrum disorder (ASD) and schizophrenia, making it a valuable tool for investigating the role of the oxytocinergic system in social behavior and for the development of novel therapeutics.[1][2][3]

Pharmacology and Dosing Recommendations

This compound acts as a full agonist at the human and mouse oxytocin receptors.[4] It exhibits high selectivity for the oxytocin receptor over the vasopressin V1a receptor.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and effective concentrations of this compound, as well as the recommended in vivo dosages for social behavior studies in mice and rats.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Receptor | Value | Reference |

| Ki | Human | Oxytocin Receptor | 226 nM | |

| EC50 | Human | Oxytocin Receptor | 25 nM | |

| EC50 | Mouse | Oxytocin Receptor | 18 nM | |

| Ki | Human | Vasopressin V1a Receptor | 1253 nM | |

| IC50 | Human | Vasopressin V1a Receptor | 5900 nM |

Table 2: Recommended In Vivo Dosages of this compound for Social Behavior Studies

| Animal Model | Species | Dosages | Administration Route | Key Findings | Reference |

| μ-opioid receptor knockout (autism model) | Mouse | 10, 20 mg/kg | Intraperitoneal (i.p.) | Rescued social interaction deficits. | |

| Methylazoxymethanol acetate (MAM) model (schizophrenia model) | Rat | 1, 3, 10 mg/kg | Intraperitoneal (i.p.) | Increased social interaction time. |

Experimental Protocols

Preparation of this compound Solution

This protocol describes the preparation of this compound for intraperitoneal administration in rodents.

Materials:

-

This compound powder

-

Carboxymethyl cellulose (CMC)

-

0.9% Sodium Chloride (NaCl) solution (sterile saline)

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a 1% (w/v) solution of carboxymethyl cellulose (CMC) in sterile 0.9% NaCl. For example, to prepare 10 mL of vehicle, dissolve 100 mg of CMC in 10 mL of sterile saline.

-

Vortex the solution until the CMC is fully dissolved. Gentle heating or sonication can aid in dissolution.

-

Weigh the required amount of this compound powder to achieve the desired final concentration for injection.

-

Suspend the this compound powder in the 1% CMC vehicle.

-

Vortex the suspension thoroughly to ensure homogeneity. The final solution should be administered at a volume of 2-10 mL/kg body weight.

Mouse Social Behavior Assessment: Three-Chamber Social Interaction Test

This test assesses general sociability and preference for social novelty in mice.

Apparatus:

-

A three-chambered box, typically made of clear polycarbonate. A common dimension is 60 cm (L) x 40 cm (W) x 22 cm (H), with two dividing walls that have openings to allow free access between chambers.

-

Two identical wire cages or clear cylinders for holding stranger mice.

Procedure:

Phase 1: Habituation (10 minutes)

-

Place the test mouse in the center chamber of the three-chambered apparatus.

-

Allow the mouse to freely explore all three empty chambers for 10 minutes. This serves to acclimate the mouse to the new environment.

Phase 2: Sociability Test (10 minutes)

-

After habituation, confine the test mouse to the center chamber.

-

Place an unfamiliar "stranger 1" mouse inside one of the wire cages in a side chamber.

-

Place an empty wire cage in the opposite side chamber.

-

Remove the dividing walls and allow the test mouse to explore all three chambers for 10 minutes.

-

Record the time spent in each chamber and the time spent sniffing each wire cage. Sociability is determined by a greater amount of time spent with the stranger mouse compared to the empty cage.

Phase 3: Social Novelty Test (10 minutes)

-

Following the sociability test, return the test mouse to the center chamber.

-

Keep the "stranger 1" mouse (now familiar) in its cage.

-

Place a new, unfamiliar "stranger 2" mouse in the previously empty wire cage.

-

Allow the test mouse to explore all three chambers for 10 minutes.

-

Record the time spent sniffing each of the two stranger mice. A preference for social novelty is indicated by more time spent with the novel "stranger 2" mouse.

Rat Social Behavior Assessment: Social Interaction Test

This test evaluates the social behavior of rats in a novel environment.

Apparatus:

-

An open-field arena, typically 50 cm x 50 cm, with walls high enough to prevent escape.

Procedure:

-

House the subject rats individually for at least 5 days prior to testing to increase their motivation for social interaction.

-

On the day of the test, transfer two unfamiliar rats of the same treatment group into the open-field arena.

-

Allow the rats to freely interact for a period of 15 minutes.

-

Record the session using a video camera.

-

Analyze the video recordings to score various social and non-social behaviors. Social behaviors can include sniffing, following, grooming, and pinning. Non-social behaviors include rearing, self-grooming, and exploration of the arena.

-

The primary measure is the total time spent in social interaction.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound via the oxytocin receptor.

Experimental Workflow for this compound Social Behavior Studies

Caption: General experimental workflow for this compound studies.

References

Preparing Lit-001 for In Vivo Efficacy Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of Lit-001, a non-peptide oxytocin receptor (OT-R) agonist, for in vivo research applications. This compound has shown promise in preclinical models for social disorders, making standardized and effective formulation crucial for reproducible and reliable study outcomes. These guidelines cover the physicochemical properties of this compound, recommended vehicle formulations for intraperitoneal and oral administration, step-by-step preparation protocols, and administration procedures in mice. Additionally, this document outlines the key signaling pathways activated by this compound to provide a deeper biological context for its mechanism of action.

Introduction to this compound

This compound is a small molecule, non-peptide agonist of the oxytocin receptor with improved pharmacokinetic properties compared to native oxytocin, including blood-brain barrier permeability.[1] Its ability to be administered peripherally to elicit central effects makes it a valuable tool for investigating the role of the oxytocinergic system in various physiological and pathological processes.[1] Given its hydrophobic nature, appropriate formulation is critical to ensure its bioavailability and efficacy in in vivo models.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. Understanding these properties is essential for selecting the appropriate formulation strategy.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₃₃N₇O₂S | [1] |

| Molecular Weight | 531.68 g/mol | [1] |

| Predicted logP | 1.95 - 2.8 | [1] |

| Solubility in PBS (pH 7.4) | 0.53 ± 0.03 mM (0.34 mg/mL) | |

| Solubility in DMSO | 100 mg/mL (154.87 mM) | |

| Human Oxytocin Receptor (OT-R) EC₅₀ | 25 nM | |

| Human Oxytocin Receptor (OT-R) Kᵢ | 226 nM | |

| In Vivo Dosing (mice, i.p.) | 1 - 20 mg/kg |

Recommended Formulations for In Vivo Studies

Due to its hydrophobic nature, this compound requires a suitable vehicle for administration to ensure a uniform suspension and appropriate bioavailability. Below are recommended formulations for intraperitoneal and oral routes.

Intraperitoneal (i.p.) Administration: Carboxymethyl Cellulose (CMC)-Based Suspension

A widely used and reported vehicle for this compound is a suspension in 1% carboxymethyl cellulose (CMC) in isotonic saline.

Components:

-

This compound powder

-

Sodium Carboxymethyl Cellulose (CMC), low viscosity

-

0.9% Sodium Chloride (NaCl) solution, sterile

-

Sterile water for injection

Oral Administration: Tween 80 and PEG400-Based Vehicle

For oral administration, a vehicle containing surfactants and co-solvents can improve the solubility and absorption of hydrophobic compounds. A combination of Tween 80 and Polyethylene Glycol 400 (PEG400) is a common and effective choice.

Components:

-

This compound powder

-

Tween 80 (Polysorbate 80)

-

Polyethylene Glycol 400 (PEG400)

-

Sterile water

Experimental Protocols

Protocol for Preparation of 1% CMC in 0.9% Saline Vehicle

This protocol describes the preparation of 100 mL of the vehicle.

Materials:

-

Sodium Carboxymethyl Cellulose (CMC): 1 g

-

Sodium Chloride (NaCl): 0.9 g

-

Sterile, purified water: 100 mL

-